An In-depth Technical Guide to m-PEG36-Br: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to m-PEG36-Br: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)36-bromide (m-PEG36-Br), a long-chain, monodisperse PEG linker increasingly utilized in advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will cover its chemical structure, physicochemical properties, and its role in bioconjugation, supported by detailed experimental protocols and data presented for clarity and practical application.
Chemical Structure and Properties
m-PEG36-Br is a heterobifunctional linker molecule characterized by a methoxy-terminated polyethylene glycol chain consisting of 36 ethylene glycol units, and a terminal bromide. The chemical structure is as follows:
CH₃O-(CH₂CH₂O)₃₆-Br
The key structural features of m-PEG36-Br are the long, hydrophilic PEG chain and the reactive terminal bromide. The PEG chain imparts significant water solubility to the molecule and any conjugate it is a part of, which can be advantageous for improving the pharmacokinetic properties of therapeutic agents.[1] The terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of m-PEG36-Br to various nucleophiles such as amines, thiols, and hydroxyls.[2]
Physicochemical Properties
While a specific CAS number for m-PEG36-Br is not consistently reported in public databases, its properties can be inferred from its structure and data on similar long-chain PEG compounds.
| Property | Value | Source/Justification |
| Molecular Formula | C₇₃H₁₄₇BrO₃₆ | Calculated |
| Molecular Weight | 1680.83 g/mol | [3] |
| Appearance | White to off-white solid or viscous oil | Inferred from similar PEG compounds |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents (e.g., DCM). Insoluble in nonpolar solvents like hydrocarbons. | [4][5] |
| Storage | Store at -20°C for long-term stability. |
Spectroscopic Characterization
1.2.1. ¹H NMR Spectroscopy
A representative ¹H NMR spectrum of m-PEG36-Br in CDCl₃ would exhibit the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~3.81 | t | -CH₂-Br |
| ~3.64 | s (broad) | -O-CH₂-CH₂-O- (PEG backbone) |
| ~3.54 | m | CH₃O-CH₂- |
| 3.38 | s | CH₃O- |
Note: The broad singlet at ~3.64 ppm represents the repeating ethylene glycol units and integrates to a large number of protons.
1.2.2. Mass Spectrometry
The mass spectrum of m-PEG36-Br would show a characteristic isotopic pattern for a bromine-containing compound. Due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes being approximately 1:1, the molecular ion region will display two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).
Applications in PROTAC Synthesis
m-PEG36-Br is a valuable tool in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. The PEG linker in a PROTAC serves several critical functions: it bridges the target protein-binding ligand and the E3 ligase-binding ligand, enhances solubility, and can improve cell permeability.
The general mechanism of a PROTAC is illustrated in the signaling pathway diagram below.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following section provides a detailed, representative protocol for the synthesis of a PROTAC intermediate using m-PEG36-Br via a nucleophilic substitution reaction with an amine-containing molecule.
Synthesis of an Amine-PEG36-Conjugate
This protocol describes the reaction of m-PEG36-Br with a hypothetical primary amine-containing molecule ("Amine-Molecule").
Materials:
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m-PEG36-Br
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Amine-Molecule (e.g., a ligand for a protein of interest with a primary amine)
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Anhydrous N,N-Dimethylformamide (DMF)
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N,N-Diisopropylethylamine (DIPEA)
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Sodium iodide (NaI) (optional, as a catalyst)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for column chromatography (e.g., dichloromethane and methanol)
Procedure:
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To a solution of Amine-Molecule (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
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Add m-PEG36-Br (1.2 eq) to the reaction mixture. If the reaction is sluggish, a catalytic amount of NaI (0.1 eq) can be added.
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Stir the reaction mixture at room temperature or gently heat to 40-50°C for 12-24 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired amine-PEG36-conjugate.
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Characterize the final product by ¹H NMR and mass spectrometry.
Purification of PEGylated PROTACs
The purification of PEGylated PROTACs can be challenging due to the properties of the PEG chain. A common strategy involves a multi-step chromatographic approach.
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Size Exclusion Chromatography (SEC): This is often used as an initial purification step to separate the higher molecular weight PEGylated conjugate from smaller, unreacted starting materials.
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Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is used for final polishing to achieve high purity, separating the target molecule from closely related impurities. A C4 or C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly employed.
The experimental workflow for synthesizing and purifying a PROTAC using m-PEG36-Br is outlined in the diagram below.
Caption: A typical experimental workflow for PROTAC synthesis.
Logical Relationships of m-PEG36-Br Properties
The utility of m-PEG36-Br in drug development, particularly for PROTACs, stems from a combination of its structural and chemical properties. The following diagram illustrates these relationships.
Caption: Key properties of m-PEG36-Br and their functional implications.
Conclusion
m-PEG36-Br is a highly valuable and versatile linker for advanced drug development, offering a unique combination of hydrophilicity, length, and reactivity. Its application in the synthesis of PROTACs allows for the fine-tuning of molecular properties to achieve potent and selective protein degradation. While specific physicochemical data for this exact molecule may be limited in the public domain, its properties and reactivity can be reliably predicted based on well-established principles of PEG chemistry. The experimental protocols and workflows provided in this guide offer a practical framework for the successful application of m-PEG36-Br in the synthesis of next-generation therapeutics.
